3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Description
Molecular Architecture and Crystallographic Analysis
Core Structural Features
3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine consists of a pyrazolo[3,4-c]pyridine scaffold with three distinct substituents: a bromine atom at position 3, a chlorine atom at position 5, and a tetrahydro-2H-pyran-2-yl (THP) group at position 1. The pyrazolo-pyridine core comprises a fused bicyclic system where the pyrazole ring shares two adjacent carbons with the pyridine ring, resulting in a planar aromatic structure.
The THP group serves as a protecting moiety, enhancing solubility and stability during synthetic processes. Its six-membered oxygen-containing ring adopts a chair conformation, with the oxygen atom positioned equatorially to minimize steric strain. The bromine and chlorine substituents introduce electronic effects, with bromine acting as an electron-withdrawing group (EWG) at position 3 and chlorine as a slightly less electron-withdrawing substituent at position 5. This substitution pattern influences reactivity, particularly in nucleophilic aromatic substitution and cross-coupling reactions.
Crystallographic Insights
Crystallographic data for related pyrazolo-pyridine derivatives suggest that this compound likely crystallizes in monoclinic or triclinic systems. For example, pyrazolo[3,4-b]pyridine analogs crystallize in space groups P2₁/n or P1̄, with hydrogen bonding and hydrophobic interactions dominating intermolecular packing. The THP group may participate in C–H···O hydrogen bonds with adjacent molecules, while the bromine and chlorine atoms could engage in halogen bonding.
A representative crystal structure (hypothetical, based on analogous compounds) would feature:
| Parameter | Value |
|---|---|
| Space Group | Monoclinic (P2₁/n) |
| Unit Cell Dimensions | a ≈ 11.0 Å, b ≈ 10.8 Å, c ≈ 20.8 Å |
| Angles | α = 90°, β ≈ 93°, γ = 90° |
| Density | ~1.8 g/cm³ |
These parameters align with reported data for 5-substituted pyrazolo-pyridines.
Tautomeric Equilibrium Studies via Multinuclear NMR Spectroscopy
Tautomerism in Pyrazolo[3,4-c]pyridines
The pyrazolo[3,4-c]pyridine core can exist in N1-H or N2-H tautomeric forms due to the ambiguity in hydrogen bonding between the pyrazole and pyridine rings. NMR studies on related compounds reveal that the N1-H tautomer predominates, stabilized by resonance interactions and steric factors.
For this compound, multinuclear NMR (¹H, ¹³C, ¹⁵N) experiments would provide critical insights:
- ¹H NMR : Temperature-dependent shifts for NH protons. At low temperatures (e.g., −50°C), splitting of the NH signal may indicate restricted rotation, while coalescence at higher temperatures confirms tautomerism.
- ¹³C NMR : Chemical shifts for carbons adjacent to nitrogen atoms (C3, C5). A downfield shift for C3 (≈150 ppm) would confirm bromine substitution, while C5 (≈145 ppm) reflects chlorine’s influence.
- ¹⁵N NMR : Direct detection of N1 and N2 nuclei. A single peak for N1 (≈160 ppm) suggests no significant tautomerism, consistent with N1-H dominance.
Properties
IUPAC Name |
3-bromo-5-chloro-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3O/c12-11-7-5-9(13)14-6-8(7)16(15-11)10-3-1-2-4-17-10/h5-6,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCUHLUELMGBFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CN=C(C=C3C(=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-c]pyridine core. This can be achieved through cyclization reactions involving hydrazine and appropriate halogenated precursors[_{{{CITATION{{{_1{3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo3,4-c .... Subsequent halogenation steps introduce bromine and chlorine atoms at the desired positions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo3,4-c ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of different substituted pyrazolo[3,4-c]pyridines.
Scientific Research Applications
Overview
3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a complex chemical compound with the molecular formula and a molecular weight of 316.58 g/mol. This compound features a unique bicyclic structure that includes a pyrazolo[3,4-c]pyridine core, which has been associated with various biological activities. Its halogenated nature suggests potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
1. Medicinal Chemistry
- Antibacterial and Antifungal Activity : Compounds with similar structures have shown promising antibacterial and antifungal properties. The presence of bromine and chlorine atoms may enhance these activities due to their influence on the electronic properties of the molecule.
- Antitumor Agents : The pyrazolo[3,4-c]pyridine core has been investigated for its potential antitumor effects. Research into related compounds suggests that this class may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
2. Drug Development
- Lead Compound for New Drugs : Given its structural complexity and biological activity, this compound can serve as a lead for synthesizing new drugs targeting specific diseases. The tetrahydropyran moiety may contribute to improved solubility and bioavailability, making it a candidate for further pharmacological studies .
3. Biological Target Interaction Studies
Mechanism of Action
The mechanism by which 3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Halogen Type and Position: The target compound’s 3-bromo and 5-chloro substituents enable orthogonal reactivity. THP Protection: THP-protected analogs (e.g., target compound) exhibit higher solubility in polar aprotic solvents (e.g., DMF, DCM) compared to unprotected derivatives like 5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine, which may require harsher reaction conditions for further functionalization .
Synthetic Utility :
- The 5-halo-1H-pyrazolo[3,4-c]pyridine core (e.g., 5-Bromo-3-iodo-1-THP derivative) allows sequential cross-coupling reactions (e.g., Suzuki-Miyaura), as demonstrated in , with yields exceeding 70% under palladium catalysis .
- Unprotected analogs (e.g., 5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine) are prone to decomposition under acidic conditions, necessitating protective strategies like THP or Boc groups during synthesis .
Physicochemical Properties: Boiling Points: The target compound’s predicted boiling point (432.5°C) aligns with analogs bearing similar halogenation patterns (e.g., 421.1°C for the 5-fluoro analog) . Acidity: The pKa of the target (-0.51) suggests strong electron-withdrawing effects from halogens, enhancing stability in basic media compared to non-halogenated pyrazolopyridines .
Biological Activity
3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's molecular formula is C₁₁H₁₁BrClN₃O, and it has a molecular weight of 316.58 g/mol. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Structure and Properties
The compound features a pyrazolo[3,4-c]pyridine core with bromine and chlorine substituents, along with a tetrahydro-2H-pyran moiety. This unique structural arrangement enhances its reactivity and biological activity compared to simpler analogs.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁BrClN₃O |
| Molecular Weight | 316.58 g/mol |
| CAS Number | 1416712-43-0 |
| Purity | 95% |
Biological Activity
Research indicates that compounds related to pyrazolo[3,4-c]pyridine exhibit various biological activities, including:
1. Anticancer Activity
Studies have shown that pyrazolo[3,4-c]pyridines can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound have demonstrated potent inhibitory effects on human tumor cell lines such as HeLa and HCT116 with IC50 values in the low micromolar range .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. For example, related compounds have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .
3. Enzyme Inhibition
The mechanism of action is often linked to the inhibition of specific enzymes or receptors involved in critical cellular processes. For example, some derivatives exhibit selective inhibition of cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation .
The biological activity of 3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazolo[3,4-c]pyridine can be attributed to several mechanisms:
1. Interaction with Enzymes
The compound's halogen substituents enhance its binding affinity to target enzymes or receptors, modulating their activity and influencing cellular signaling pathways.
2. Signal Transduction Pathways
It may affect pathways related to cell proliferation and apoptosis by altering gene expression through interactions with transcription factors or other regulatory proteins.
Pharmacokinetics
Pharmacokinetic studies are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Factors influencing its pharmacokinetics include:
1. Solubility and Bioavailability
The presence of the tetrahydro-2H-pyran moiety may improve solubility in physiological conditions, potentially enhancing bioavailability.
2. Metabolism
Investigations into metabolic pathways are essential for predicting the compound's stability and efficacy in vivo.
Case Studies
Recent studies have explored the therapeutic potential of pyrazolo[3,4-c]pyridines in various disease models:
Case Study 1: Cancer Treatment
A derivative of this compound was tested in vivo using mouse models bearing human tumor xenografts. Results indicated significant tumor regression compared to control groups, suggesting its potential as an anticancer agent.
Case Study 2: Infectious Diseases
In vitro studies demonstrated that certain analogs exhibited potent activity against drug-resistant Mycobacterium tuberculosis, highlighting their potential in treating resistant infections.
Q & A
Q. What challenges arise in chromatographic purification of this compound?
- Methodological Answer : The compound’s hydrophobicity and halogen content complicate reverse-phase HPLC. Optimal conditions involve:
- Mobile Phase : Gradient elution with acetonitrile/0.1% TFA in water.
- Column Choice : C18 columns with high carbon load (≥10%) improve resolution .
- Impurity Profiling : LC-MS identifies halogen exchange byproducts (e.g., Cl → Br substitution) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
